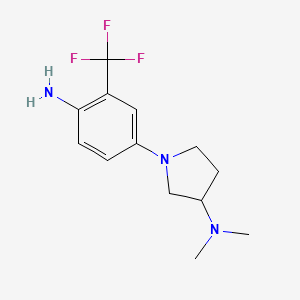
1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine is a complex organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-amino-3-(trifluoromethyl)phenol with N,N-dimethylpyrrolidine under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives .
Scientific Research Applications
1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the amino group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Amino-3-(trifluoromethyl)phenol
- 3-(Trifluoromethyl)aniline
- 4-Phenylazo-3-(trifluoromethyl)phenol
Uniqueness: 1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Biological Activity
The compound 1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine , often referred to as TFM-Pyrrolidine , has garnered attention for its potential biological activities, particularly in neuropharmacology and receptor modulation. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H18F3N3
- Molecular Weight : 303.31 g/mol
The structure includes a trifluoromethyl group which is known to enhance the lipophilicity and biological activity of compounds.
Research indicates that TFM-Pyrrolidine interacts with various neurotransmitter receptors, particularly the serotonin receptors. It has been shown to exhibit agonistic or antagonistic properties depending on the receptor subtype involved.
Key Mechanisms:
- Serotonin Receptor Modulation : TFM-Pyrrolidine has been studied for its interaction with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive processes and mood regulation. Its ability to modulate these receptors suggests potential applications in treating disorders such as depression and anxiety .
- Neuroprotective Effects : In vitro studies have demonstrated that TFM-Pyrrolidine can protect neuronal cells from excitotoxicity induced by kainic acid, a common model for studying neurodegeneration . This neuroprotection is likely mediated through the activation of AKT signaling pathways.
Biological Activity Data
The following table summarizes key biological activities and findings associated with TFM-Pyrrolidine:
Case Study 1: Neuroprotection Against Kainic Acid Toxicity
A study investigated the neuroprotective effects of TFM-Pyrrolidine on rat organotypic hippocampal slices subjected to kainic acid exposure. The results indicated that treatment with TFM-Pyrrolidine significantly reduced neuronal death and preserved AKT signaling pathways, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Cognitive Enhancement in Animal Models
In behavioral tests involving rodent models of depression and anxiety, TFM-Pyrrolidine demonstrated significant improvements in cognitive performance. These effects were attributed to its action on serotonin receptors, highlighting its potential utility in treating mood disorders .
Properties
Molecular Formula |
C13H18F3N3 |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H18F3N3/c1-18(2)10-5-6-19(8-10)9-3-4-12(17)11(7-9)13(14,15)16/h3-4,7,10H,5-6,8,17H2,1-2H3 |
InChI Key |
UETWHIJRKQKBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















